4-Amino-D,L-benzylsuccinic Acid
Overview
Description
4-Aminobenzylsuccinic acid is a chemical compound with the molecular formula C11H13NO4. It is also known by other names such as 2-[(4-aminophenyl)methyl]butanedioic acid. This compound is a potent competitive inhibitor of carboxypeptidase, making it valuable in biochemical research and industrial applications .
Scientific Research Applications
4-Aminobenzylsuccinic acid has a wide range of applications in scientific research:
Biology: The compound’s inhibitory properties make it useful in studying enzyme kinetics and mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in enzyme inhibition and drug development.
Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of other complex molecules
Future Directions
While specific future directions for “4-Aminobenzylsuccinic acid” are not mentioned in the available literature, research into similar compounds is ongoing. For instance, there is interest in the development of protease-activated prodrugs, which could potentially involve compounds like "4-Aminobenzylsuccinic acid" . Additionally, DNAzyme-based biosensors represent another area of active research that could potentially involve similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobenzylsuccinic acid typically involves the reaction of benzylsuccinic acid with an amine group. One common method is the acid-amine coupling reaction, where benzylsuccinic acid is reacted with an amine under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the preparation of 4-aminobenzylsuccinic acid can involve the use of phosgene and other reagents to produce the acid chloride, which is then reacted with an amine to form the final product . This method allows for large-scale production with high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in 4-aminobenzylsuccinic acid can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and substituted derivatives with various functional groups .
Mechanism of Action
The mechanism by which 4-aminobenzylsuccinic acid exerts its effects involves its role as a competitive inhibitor of carboxypeptidase. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition is due to the compound’s structural similarity to the enzyme’s natural substrate, allowing it to effectively block enzyme activity .
Comparison with Similar Compounds
- 4-Aminophenylacetic acid
- 4-Aminobenzoic acid
- 4-Aminophenylbutyric acid
Comparison: 4-Aminobenzylsuccinic acid is unique due to its specific inhibitory action on carboxypeptidase, which is not observed in the other similar compounds. Its chemical stability and resistance to proteolytic degradation also make it a more effective ligand for affinity chromatography compared to its analogs .
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYHPQQWPDLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977010 | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-53-2, 75043-31-1 | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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